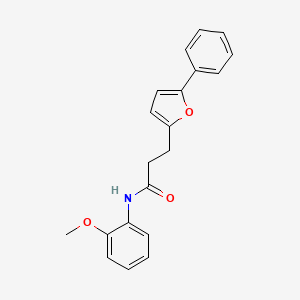

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a phenylfuran moiety, and a propanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Formation of the Propanamide Backbone: The propanamide backbone is formed through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring undergoes oxidation under acidic or alkaline conditions. Common oxidants include:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | 2,5-diketone derivative | |

| H₂O₂ / Fe(III) | Ethanol, reflux | Hydroxylated furan intermediates | |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage to dialdehydes |

Mechanistic Insight :

Oxidation of the furan ring typically proceeds via electrophilic attack at the α-position, forming intermediates that rearrange to diketones or undergo ring-opening under strong conditions .

Reduction Reactions

The propanamide group and furan ring are susceptible to reduction:

| Reagent | Target Site | Product | Source |

|---|---|---|---|

| LiAlH₄ | Amide → amine | N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propylamine | |

| H₂ / Pd-C | Furan ring saturation | Tetrahydrofuran derivative |

Key Observation :

Selective reduction of the amide to an amine preserves the furan ring, while hydrogenation saturates the furan, altering its aromaticity .

Substitution Reactions

Electrophilic Aromatic Substitution (EAS):

The methoxyphenyl group directs electrophiles to the para position:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C | Nitro-substituted derivative at para-OCH₃ | |

| Br₂ (FeBr₃) | CHCl₃, 25°C | Bromination at para-OCH₃ |

Nucleophilic Substitution:

The methoxy group undergoes demethylation under strong bases:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Phenolic derivative (OH substituent) |

Condensation Reactions

The furan’s α-hydrogen participates in Knoevenagel condensations:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Pentane-2,4-dione | THF, CuCl₂ catalyst | Furfurylidene derivative | |

| Rhodanine derivatives | EtOH/AcOH, reflux | Thiazolidinone hybrids |

Application :

These reactions produce heterocyclic hybrids with enhanced bioactivity, such as antimicrobial agents .

Hydrolysis Reactions

The amide bond resists mild hydrolysis but cleaves under harsh conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| 6M HCl | Reflux, 12h | 3-(5-phenylfuran-2-yl)propanoic acid | |

| NaOH (aq) | 100°C, 6h | Sodium salt of propanoic acid |

Cross-Coupling Reactions

The furan’s substituents enable catalytic coupling:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Styrylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-furan hybrids |

Note : Suzuki-Miyaura coupling introduces aryl groups at the furan’s 5-position, expanding structural diversity .

Applications De Recherche Scientifique

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)acetamide: Similar structure but with an acetamide backbone.

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a methoxy-substituted phenyl group with a furan moiety. Its molecular formula is C17H17NO2, and it has a molecular weight of approximately 269.33 g/mol. The compound's structural complexity allows for diverse chemical reactivity, which is critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Analgesic Effects : The compound has shown potential in pain relief, possibly through modulation of pain pathways .

- Anticancer Properties : Investigations into its anticancer effects are ongoing, with initial findings indicating that it may induce apoptosis in cancer cell lines.

The mechanism of action of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy group may facilitate hydrogen bonding and π-π interactions, while the furan moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-3-(5-phenyfuran-2-yl)acetamide | Similar structure but acetamide backbone | Potential anti-inflammatory |

| N-(4-fluorophenyl)-N-(1-piperidinyl)-propanamide | Features piperidine ring and fluorine substitution | Known for potent analgesic effects |

| N-(1-methylpiperidin)-N-(4-methoxyphenyl)-butanamide | Combines piperidine with butanamide | Exhibits significant receptor binding affinity |

This table highlights how this compound stands out due to its specific functional groups and associated biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Studies : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Research : In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways .

- Analgesic Activity : Animal models have indicated that this compound can effectively reduce pain responses, potentially through central nervous system pathways.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-23-19-10-6-5-9-17(19)21-20(22)14-12-16-11-13-18(24-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRMPIMRPCUVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.